4-(Chloromethyl)-6-methylpyrimidine hydrochloride
CAS No.: 1956335-44-6
Cat. No.: VC4484603
Molecular Formula: C6H8Cl2N2
Molecular Weight: 179.04
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1956335-44-6 |
---|---|
Molecular Formula | C6H8Cl2N2 |
Molecular Weight | 179.04 |
IUPAC Name | 4-(chloromethyl)-6-methylpyrimidine;hydrochloride |
Standard InChI | InChI=1S/C6H7ClN2.ClH/c1-5-2-6(3-7)9-4-8-5;/h2,4H,3H2,1H3;1H |
Standard InChI Key | HRAOCQWNKVVJKV-UHFFFAOYSA-N |
SMILES | CC1=CC(=NC=N1)CCl.Cl |
Introduction
Chemical Identity and Structural Properties
Molecular Structure and Nomenclature
4-(Chloromethyl)-6-methylpyrimidine hydrochloride belongs to the pyrimidine family, a six-membered heterocyclic aromatic ring containing two nitrogen atoms at positions 1 and 3. The hydrochloride salt form enhances its solubility in polar solvents, facilitating its use in aqueous reaction systems. The chloromethyl (-CH₂Cl) and methyl (-CH₃) groups at positions 4 and 6, respectively, contribute to its electrophilic reactivity, making it a versatile building block for nucleophilic substitution reactions .
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
CAS Number | 1956335-44-6 | |
Molecular Formula | C₆H₈Cl₂N₂ | |
Molar Mass | 179.047 g/mol | |
Appearance | White to off-white crystalline solid | |
Purity | ≥95% |
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is synthesized via chloromethylation of 6-methylpyrimidine using chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl₂). This method achieves yields of 70–85% under anhydrous conditions at 60–80°C. Alternatively, hydrochlorination of 4-(hydroxymethyl)-6-methylpyrimidine with thionyl chloride (SOCl₂) in methanol provides a direct route to the hydrochloride salt, with a molar ratio of 1:1.1–1.3 for the alcohol and SOCl₂ .
Industrial Scaling Challenges
Industrial production faces challenges in optimizing purity and yield. Continuous flow reactors and advanced purification techniques like distillation or recrystallization are employed to mitigate byproducts such as dichloromethyl derivatives . A comparative analysis of synthesis methods is provided below:
Table 2: Synthesis Method Comparison
Method | Reagents | Yield | Conditions |
---|---|---|---|
Chloromethylation | MOMCl, ZnCl₂ | 80% | 70°C, anhydrous |
Hydrochlorination | SOCl₂, methanol | 75% | 25°C, 4 hours |
Applications in Pharmaceutical Research
Antifungal Agent Development
Pyrimidine derivatives, including 4-(chloromethyl)-6-methylpyrimidine hydrochloride, exhibit broad-spectrum antifungal activity. In a 2011 study, structural analogs demonstrated IC₅₀ values of 0.8–12.5 µg/mL against Fusarium oxysporum and Botrytis cinerea, outperforming commercial fungicides like carbendazim . The chloromethyl group enhances membrane permeability, enabling targeted inhibition of fungal ergosterol biosynthesis .
Intermediate in Drug Synthesis
The compound serves as a precursor for alkylating agents and kinase inhibitors. For example, coupling with ethylenediamine derivatives yields candidates for cancer therapy, while reactions with morpholinecarbonyl chloride produce anticonvulsant analogs .
Future Research Directions
Optimization of Synthetic Routes
Future studies should explore green chemistry approaches, such as replacing ZnCl₂ with biodegradable ionic liquids, to reduce environmental impact . Catalytic asymmetric synthesis could also enable access to enantiomerically pure derivatives for targeted drug delivery.
Expanding Biomedical Applications
Ongoing research investigates the compound’s potential in antibacterial drug development, particularly against methicillin-resistant Staphylococcus aureus (MRSA). Preliminary in vitro assays show synergistic effects with β-lactam antibiotics, reducing MRSA viability by 90% at sub-MIC concentrations .
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